![molecular formula C19H24N4OS B447056 3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)](/img/structure/B447056.png)
3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves the condensation of a butylthio-substituted isatin with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often require the use of a phase-transfer catalyst and an alkaline medium to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反応の分析
Types of Reactions
3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino ring or the benzoxazepine moiety.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives of the triazino and benzoxazepine rings.
科学的研究の応用
3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: This compound shares a similar triazino structure but differs in the substitution pattern and ring system.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: This compound has a tert-butyl group instead of a butylthio group, leading to different chemical properties and biological activities.
Uniqueness
3’-(butylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is unique due to its spiro structure, which imparts distinct chemical and biological properties
特性
分子式 |
C19H24N4OS |
|---|---|
分子量 |
356.5g/mol |
IUPAC名 |
3-butylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane] |
InChI |
InChI=1S/C19H24N4OS/c1-2-3-13-25-18-20-17-16(22-23-18)14-9-5-6-10-15(14)21-19(24-17)11-7-4-8-12-19/h5-6,9-10,21H,2-4,7-8,11-13H2,1H3 |
InChIキー |
KDALMMVZIYFPBF-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1 |
正規SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


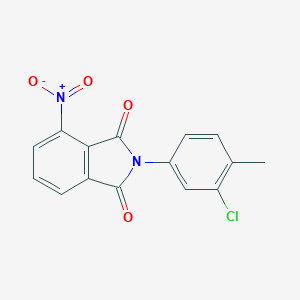
![2-[(butylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B446976.png)
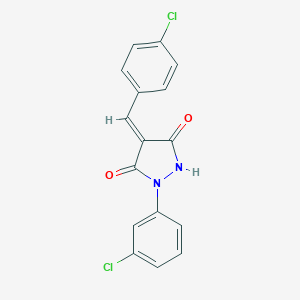
![3-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B446982.png)
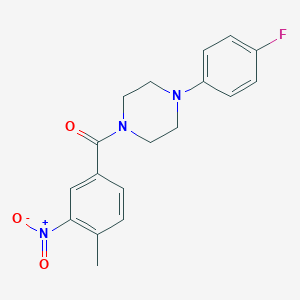
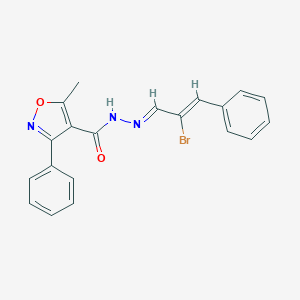
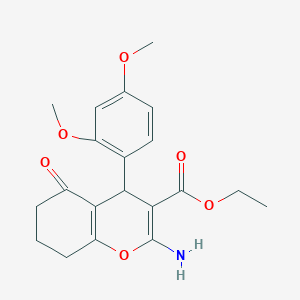
![2-[3-nitro-4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B446988.png)
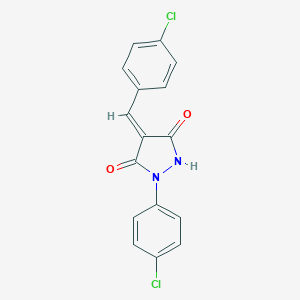
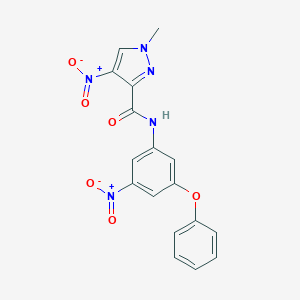
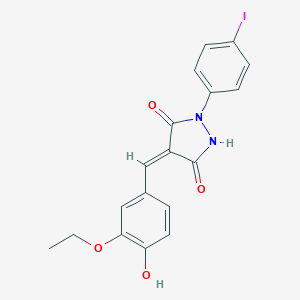
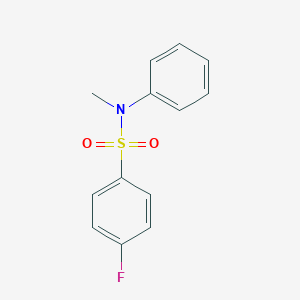
![2-(1,3-benzothiazol-2-yl)-4-({[3-(4-morpholinyl)propyl]imino}methyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446998.png)
![2,4-dichloro-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B447001.png)
